molecular formula C4HCl2NOS B6235539 2,5-dichloro-1,3-thiazole-4-carbaldehyde CAS No. 929910-36-1

2,5-dichloro-1,3-thiazole-4-carbaldehyde

Cat. No. B6235539
CAS RN: 929910-36-1
M. Wt: 182
InChI Key:
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Description

2,5-Dichloro-1,3-thiazole-4-carbaldehyde (2,5-DCTC) is a synthetic compound that has been studied for its potential application in the synthesis of various compounds and materials. It is an important intermediate in the synthesis of various organic compounds, such as dyes and pharmaceuticals. In addition, 2,5-DCTC has been studied for its potential use in the development of new drugs and materials.

Scientific Research Applications

2,5-dichloro-1,3-thiazole-4-carbaldehyde has been studied for its potential application in the synthesis of various compounds and materials. It has been used as a starting material in the synthesis of a variety of organic compounds, such as dyes and pharmaceuticals. In addition, 2,5-dichloro-1,3-thiazole-4-carbaldehyde has been studied for its potential use in the development of new drugs and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-1,3-thiazole-4-carbaldehyde is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles, such as carbonyl compounds. This reaction is believed to be the basis for the synthesis of various organic compounds from 2,5-dichloro-1,3-thiazole-4-carbaldehyde.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-dichloro-1,3-thiazole-4-carbaldehyde are not well understood. However, it has been suggested that the compound may have an effect on the metabolism of certain compounds, such as carbohydrates and lipids. In addition, it has been suggested that 2,5-dichloro-1,3-thiazole-4-carbaldehyde may have an effect on the immune system, as well as on the development of certain cancers.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-dichloro-1,3-thiazole-4-carbaldehyde in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. However, there are some limitations to using 2,5-dichloro-1,3-thiazole-4-carbaldehyde in laboratory experiments. These include the fact that it is not water-soluble, and that it is not stable in acidic conditions.

Future Directions

The future of 2,5-dichloro-1,3-thiazole-4-carbaldehyde is promising, as it has potential applications in the synthesis of various compounds and materials. In addition, it may be used in the development of new drugs and materials. Future research should focus on further elucidating the biochemical and physiological effects of 2,5-dichloro-1,3-thiazole-4-carbaldehyde, as well as its potential applications in the synthesis of various compounds and materials. Additionally, further research should focus on the development of methods to make 2,5-dichloro-1,3-thiazole-4-carbaldehyde more water-soluble and stable in acidic conditions.

Synthesis Methods

2,5-dichloro-1,3-thiazole-4-carbaldehyde is synthesized using a variety of methods, including the direct reaction of 2-chlorothiazole and 1,3-dichloroacetone, the reaction of 2-chlorothiazole and 1,3-dichloropropanal, and the reaction of 2-chlorothiazole and 1,3-dichloropropanal in the presence of a base. The direct reaction of 2-chlorothiazole and 1,3-dichloroacetone is the most commonly used method. The reaction is carried out at temperatures ranging from 60-120°C, with an excess of 2-chlorothiazole and a catalyst such as zinc chloride. The reaction yields 2,5-dichloro-1,3-thiazole-4-carbaldehyde in 80-90% yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dichloro-1,3-thiazole-4-carbaldehyde involves the reaction of 2,5-dichlorothiophene with formyl chloride in the presence of a base to form the aldehyde functional group on the thiazole ring.", "Starting Materials": [ "2,5-dichlorothiophene", "Formyl chloride", "Base (such as triethylamine or pyridine)" ], "Reaction": [ "Step 1: Dissolve 2,5-dichlorothiophene in a suitable solvent, such as dichloromethane or chloroform.", "Step 2: Add formyl chloride dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Add a base, such as triethylamine or pyridine, to the reaction mixture and stir for several hours at room temperature.", "Step 4: Filter the reaction mixture to remove any solids and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate.", "Step 6: Characterize the final product using spectroscopic techniques, such as NMR and IR spectroscopy." ] }

CAS RN

929910-36-1

Molecular Formula

C4HCl2NOS

Molecular Weight

182

Purity

95

Origin of Product

United States

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